molecular formula C6H4BF4NO2 B2444008 [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid CAS No. 2096339-79-4

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid

Cat. No.: B2444008
CAS No.: 2096339-79-4
M. Wt: 208.91
InChI Key: UTYJWVSYJDGQQN-UHFFFAOYSA-N
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Description

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its application in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and boronic acid groups in its structure makes it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYJWVSYJDGQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of boronic acid functionality into a fluorinated pyridine ring. One common method is the borylation of 6-fluoro-2-(trifluoromethyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The scalability of the borylation reaction makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: [6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is unique due to the combination of fluorine and boronic acid functionalities in a single molecule. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling .

Biological Activity

[6-Fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various synthetic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

  • Molecular Formula : C6H4BClF3NO2
  • Molecular Weight : 208.91 g/mol
  • CAS Number : 1150114-63-8
  • Boiling Point : Not specified
  • Storage Conditions : Store under inert atmosphere at -20°C

The mechanism of action of this compound involves its ability to form stable complexes with various biological targets. The boronic acid moiety interacts with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine and trifluoromethyl groups enhances the compound's stability and reactivity, which is crucial for its biological activity.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. A study demonstrated that fluorinated derivatives, including this compound, showed enhanced potency against HDACs compared to non-fluorinated counterparts, highlighting the positive impact of fluorination on biological activity .

Antiparasitic Activity

In a comparative analysis of different pyridine derivatives, this compound was shown to possess moderate antiparasitic activity against Plasmodium falciparum, with an EC50 value indicating effective inhibition at low concentrations. The incorporation of trifluoromethyl groups was found to enhance the compound's efficacy compared to similar structures lacking these substituents .

Case Studies

  • Histone Deacetylase Inhibition :
    • A study involving various fluorinated compounds revealed that the introduction of fluorine at specific positions significantly improved HDAC inhibition. The compound's structural characteristics were linked to its enhanced binding affinity and selectivity towards HDAC isoforms .
  • Antiparasitic Efficacy :
    • In vitro tests demonstrated that derivatives with trifluoromethyl substitutions exhibited superior activity against P. falciparum. The study highlighted that modifications in the pyridine ring could lead to substantial changes in biological activity, emphasizing the importance of structural optimization in drug design .

Data Table: Biological Activity Summary

CompoundBiological ActivityEC50 Value (µM)Reference
This compoundHDAC Inhibition0.88
This compoundAntiparasitic Activity0.010
Other Fluorinated DerivativesVariable HDAC Inhibition3.64

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